2-Nitrooxyadamantane-2-carboxylic acid
Description
2-Nitrooxyadamantane-2-carboxylic acid is a nitrooxy-substituted adamantane derivative characterized by a carboxylic acid group and a nitrooxy (NO₂-O-) functional group at the 2-position of the adamantane cage. The adamantane core confers high stability and lipophilicity, while the nitrooxy group may influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
2-nitrooxyadamantane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c13-10(14)11(17-12(15)16)8-2-6-1-7(4-8)5-9(11)3-6/h6-9H,1-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNCCKQLSIXSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C(=O)O)O[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrooxyadamantane-2-carboxylic acid typically involves the nitration of adamantane derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration reactions under controlled conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Nitrooxyadamantane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized under specific conditions.
Reduction: The nitrooxy group can be reduced to form different derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alcohols, amines, and acid chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitrooxyadamantane derivatives with higher oxidation states.
Reduction: Formation of aminoadamantane derivatives.
Substitution: Formation of esters, amides, and other functionalized adamantane derivatives.
Scientific Research Applications
2-Nitrooxyadamantane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials and polymers due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of 2-Nitrooxyadamantane-2-carboxylic acid involves its interaction with various molecular targets. The nitrooxy group can participate in redox reactions, affecting cellular processes. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Structural and Molecular Comparison
The following table summarizes key differences between 2-nitrooxyadamantane-2-carboxylic acid and structurally related adamantane derivatives:
*Inferred based on adamantane-2-carboxylic acid (C₁₁H₁₆O₂) with substitution of one hydrogen by a nitrooxy group (-ONO₂, molecular weight 76.01 g/mol).
Functional Group Impact on Properties
Nitrooxy vs. This could enhance reactivity in radical reactions or explosive applications, though stability may be lower due to the labile O-N bond .
Carboxylic Acid vs. Amino Groups: The carboxylic acid in 2-nitrooxyadamantane-2-carboxylic acid allows for ionic interactions (e.g., salt formation) and conjugation with amines or alcohols, unlike 2-azaadamantane-N-oxyl, which features a nitroxyl radical suited for redox chemistry .
Azaadamantane Derivatives :
- 2-Azaadamantane-N-oxyl contains a nitrogen atom in the adamantane cage, reducing molecular symmetry and enabling unique radical-based applications, such as in EPR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
